2-(4-Bromo-2-hydroxyphenyl)-2-oxoacetic acid
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Overview
Description
2-(4-Bromo-2-hydroxyphenyl)-2-oxoacetic acid is an organic compound with the molecular formula C8H5BrO4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-hydroxyphenyl)-2-oxoacetic acid typically involves the bromination of 2-hydroxyphenylacetic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction mixture is usually maintained at a low temperature to prevent over-bromination and to ensure selective substitution at the desired position on the phenyl ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-hydroxyphenyl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.
Major Products
Oxidation: Products may include 2-(4-Bromo-2-hydroxyphenyl)-2-oxoacetaldehyde or 2-(4-Bromo-2-hydroxyphenyl)-2-oxoacetone.
Reduction: Products may include 2-(4-Bromo-2-hydroxyphenyl)-2-hydroxyacetic acid.
Substitution: Products will vary depending on the nucleophile used, resulting in compounds such as 2-(4-Amino-2-hydroxyphenyl)-2-oxoacetic acid.
Scientific Research Applications
2-(4-Bromo-2-hydroxyphenyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-hydroxyphenyl)-2-oxoacetic acid depends on its specific application. In biochemical studies, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2-hydroxyphenyl)acetic acid: Similar structure but lacks the oxo group.
4-Bromo-2-hydroxybenzoic acid: Similar structure but with a carboxyl group instead of the oxoacetic acid moiety.
2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine: A compound with additional methoxy groups and an amine group.
Uniqueness
2-(4-Bromo-2-hydroxyphenyl)-2-oxoacetic acid is unique due to the presence of both a bromine atom and a hydroxyl group on the phenyl ring, along with the oxoacetic acid moiety. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
2-(4-bromo-2-hydroxyphenyl)-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO4/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,10H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVSDILNYWGVMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221724-46-4 |
Source
|
Record name | 2-(4-bromo-2-hydroxyphenyl)-2-oxoacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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